1-(4-fluorobenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea
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Description
1-(4-fluorobenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of a specific protein that plays a crucial role in cancer progression. The synthesis of this compound is complex and requires specialized knowledge and equipment.
Scientific Research Applications
Antituberculosis Activity
A study on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors showcased the promise of ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, which demonstrated activity against all tests with significant inhibition of MTB DNA gyrase and antituberculosis activity, without showing cytotoxicity at the concentration tested (Jeankumar et al., 2013).
Alzheimer's Disease Research
In Alzheimer's disease research, derivatives of the compound were synthesized and assayed for affinity toward human Aβ plaques. Some derivatives were discovered to have high affinity, highlighting their potential in developing new positron emission tomography radioligands for imaging human Aβ plaques in Alzheimer's disease (Cai et al., 2007).
Spectroscopic and Computational Studies
The synthesis and characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives were undertaken, including spectroscopic characterizations and density functional theory (DFT) based studies. These studies provided insights into the optimized geometry, nonlinear optical properties, and frontier molecular orbitals of these compounds, suggesting their significance in technological applications (Haroon et al., 2019).
Anticancer Agents
Research into anticancer agents led to the synthesis of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives as potent PI3K inhibitors and anticancer agents with low toxicity. These compounds displayed significant antiproliferative activities against various cancer cell lines, suggesting their potential as therapeutic agents with reduced toxicity (Xie et al., 2015).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-15-6-4-14(5-7-15)13-23-18(25)22-10-12-24-11-9-21-17(24)16-3-1-2-8-20-16/h1-9,11H,10,12-13H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEYJUNSGKOTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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